2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol
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Overview
Description
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol is an organic compound that features a nitro group, a sulfonyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,4,6-trimethylbenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol .
Scientific Research Applications
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Similar structure but lacks the sulfonyl and trimethylbenzene groups.
4-Nitrophenol: Similar structure but lacks the sulfonyl and trimethylbenzene groups.
2,4,6-Trimethylphenol: Similar structure but lacks the nitro and sulfonyl groups
Uniqueness
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol is unique due to the presence of all three functional groups (nitro, sulfonyl, and phenol) in a single molecule. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
58880-48-1 |
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Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-nitro-4-(2,4,6-trimethylphenyl)sulfonylphenol |
InChI |
InChI=1S/C15H15NO5S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-14(17)13(8-12)16(18)19/h4-8,17H,1-3H3 |
InChI Key |
OPODRJMNCYIYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Origin of Product |
United States |
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